molecular formula C6H6N4 B1211954 1H-imidazo[4,5-c]pyridin-4-amine CAS No. 6811-77-4

1H-imidazo[4,5-c]pyridin-4-amine

Cat. No. B1211954
CAS RN: 6811-77-4
M. Wt: 134.14 g/mol
InChI Key: UHUHBFMZVCOEOV-UHFFFAOYSA-N
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Description

1H-imidazo[4,5-c]pyridin-4-amine is a compound with a molecular weight of 134.14 . It has been found to play a crucial role in numerous disease conditions .


Synthesis Analysis

The synthesis of 1H-imidazo[4,5-c]pyridin-4-amine has been studied in the context of structure-activity relationships (SAR) in TLR7/8-agonistic imidazoquinolines . The compound 1-Benzyl-2-butyl-1H-imidazo[4,5-c]pyridin-4-amine was found to be a pure TLR7-agonist .


Molecular Structure Analysis

The molecular structure of 1H-imidazo[4,5-c]pyridin-4-amine consists of an imidazole ring fused with a pyridine moiety .


Chemical Reactions Analysis

The chemical reactions of 1H-imidazo[4,5-c]pyridin-4-amine have been studied in the context of structure-activity relationships (SAR) in TLR7/8-agonistic imidazoquinolines . The compound 1-Benzyl-2-butyl-1H-imidazo[4,5-c]pyridin-4-amine was found to be a pure TLR7-agonist .


Physical And Chemical Properties Analysis

The physical and chemical properties of 1H-imidazo[4,5-c]pyridin-4-amine include a density of 1.5±0.1 g/cm3, boiling point of 529.3±30.0 °C at 760 mmHg, and vapour pressure of 0.0±1.4 mmHg at 25°C .

Scientific Research Applications

Central Nervous System Agents

The structural resemblance of imidazopyridines to purines has led to their exploration as potential therapeutic agents for the central nervous system (CNS). They have been identified as GABA_A receptor positive allosteric modulators, which could be beneficial in treating conditions like anxiety, insomnia, and epilepsy .

Cancer Therapeutics

Imidazopyridines have demonstrated the ability to influence cellular pathways crucial for the functioning of cancer cells. They have been developed into proton pump inhibitors, aromatase inhibitors, and non-steroidal anti-inflammatory drugs (NSAIDs), all of which can play a role in cancer treatment. For instance, certain derivatives have shown anticancer activities against breast, lung, and prostate cancer cell lines .

Antimicrobial and Antiviral Agents

The imidazopyridine derivatives have been reported to possess a broad range of biological activities, including antimicrobial and antiviral properties. This makes them valuable in the research and development of new treatments for infectious diseases .

Inflammation Modulators

Due to their NSAID properties, imidazopyridines can also be used to modulate inflammatory responses in the body. This application is particularly relevant in the context of chronic inflammatory diseases .

Optoelectronic Devices and Sensors

Beyond their pharmacological potential, imidazopyridine derivatives have been utilized in materials science, particularly in the development of optoelectronic devices and sensors. Their luminescent properties make them suitable for applications in confocal microscopy and imaging .

Toll-Like Receptor Agonists

Specific imidazopyridine scaffolds, such as 1-Benzyl-2-butyl-1H-imidazo[4,5-c]quinolin-4-amine, have been recognized as potent human Toll-Like Receptor 7 (TLR7) agonists. These compounds can stimulate innate immune responses and are being explored for their potential in vaccine development, particularly as adjuvants .

Safety and Hazards

The safety and hazards associated with 1H-imidazo[4,5-c]pyridin-4-amine are indicated by the hazard statements H302, H315, H319, H335 .

Future Directions

The future directions for 1H-imidazo[4,5-c]pyridin-4-amine include its potential use as a selective and potent inhibitor of the bromodomain and extra-terminal (BET) proteins for reducing neuroinflammation and excitability to treat Neuropathic Pain (NP) .

properties

IUPAC Name

1H-imidazo[4,5-c]pyridin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6N4/c7-6-5-4(1-2-8-6)9-3-10-5/h1-3H,(H2,7,8)(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHUHBFMZVCOEOV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C2=C1NC=N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00218305
Record name 3-Deazaadenine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00218305
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

134.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1H-imidazo[4,5-c]pyridin-4-amine

CAS RN

6811-77-4
Record name 3-Deazaadenine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006811774
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Deazaadenine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00218305
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Amino-3H-imidazo[4,5-c]pyridine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How do 1H-imidazo[4,5-c]pyridin-4-amine derivatives interact with their biological targets and what are the downstream effects?

A1: Research indicates that certain 1H-imidazo[4,5-c]pyridin-4-amine derivatives act as potent and selective agonists of Toll-like receptor 7 (TLR7) []. TLR7 is a key receptor involved in the innate immune response, particularly in recognizing single-stranded RNA from viruses. Upon activation by agonists like these derivatives, TLR7 initiates a signaling cascade that ultimately leads to the production of interferons, particularly IFN-α/β []. These interferons play a crucial role in antiviral immunity by inhibiting viral replication and modulating the adaptive immune response.

Q2: What is the impact of structural modifications on the activity and selectivity of 1H-imidazo[4,5-c]pyridin-4-amine derivatives towards TLR7?

A2: Structure-activity relationship (SAR) studies have revealed key insights into how modifications within the 1H-imidazo[4,5-c]pyridin-4-amine scaffold influence TLR7 activity and selectivity []. For instance, introducing a benzyl group at the N1 position and a butyl group at the C2 position of the core structure, along with an amine group at the C4 position, resulted in a compound with pure TLR7 agonistic activity and negligible activity on the closely related TLR8 []. Further modifications at the N6 position significantly impacted potency, with electron-rich substituents generally enhancing TLR7 activation. Interestingly, direct aryl-aryl linkages at the C6 position abolished activity, while introducing a benzyl or phenethyl linker at this position restored TLR7 agonism []. These findings highlight the importance of specific structural features in dictating the interaction of these compounds with TLR7 and their functional outcomes.

Q3: Can you describe a synthetic route for the preparation of 1H-imidazo[4,5-c]pyridin-4-amines?

A3: One synthetic approach involves a two-step process starting with the formation of a 4-phenoxy-1H-imidazo[4,5-c]pyridine intermediate []. This intermediate is then subjected to an amination reaction, where the phenoxy group is replaced with an amine group, yielding the desired 1H-imidazo[4,5-c]pyridin-4-amine compound []. The specific reaction conditions and reagents employed can vary depending on the desired substitution pattern on the final compound.

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